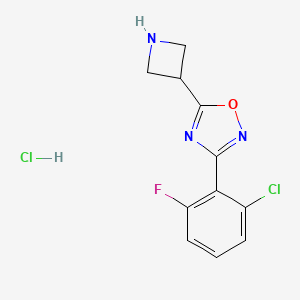

5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride

Description

5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an azetidine ring at position 5 and a 2-chloro-6-fluorophenyl group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFN3O.ClH/c12-7-2-1-3-8(13)9(7)10-15-11(17-16-10)6-4-14-5-6;/h1-3,6,14H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREVSXIHCVIWSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC(=NO2)C3=C(C=CC=C3Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime-Carboxylic Acid Cyclocondensation

The most widely applied method involves reacting 2-chloro-6-fluorobenzamidoxime (1 ) with azetidine-3-carboxylic acid (2 ) under dehydrating conditions (Scheme 1). Acyl chlorides or activated esters are often employed to enhance reactivity.

Reaction Conditions :

-

Activating Agent : Phosphorus oxychloride (POCl₃) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : 0°C to reflux (40–80°C)

Mechanistic Insight :

The amidoxime (1 ) undergoes nucleophilic attack at the carbonyl carbon of the activated carboxylic acid (2 ), followed by cyclodehydration to form the oxadiazole ring. Steric hindrance from the 2-chloro-6-fluorophenyl group necessitates prolonged reaction times (12–24 h).

Azetidine Moiety Incorporation

The azetidine ring is introduced either as a pre-formed subunit or via post-cyclization functionalization.

Pre-Functionalized Azetidine Building Blocks

Azetidine-3-carbonyl chloride (3 ) reacts directly with amidoxime (1 ) in a one-pot procedure (Scheme 2):

Procedure :

-

Azetidine Activation : Treat azetidine-3-carboxylic acid with thionyl chloride (SOCl₂) to form 3 .

-

Cyclocondensation : Add 1 and 3 in anhydrous DCM with triethylamine (TEA) as a base.

-

Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

Key Data :

Post-Cyclization Azetidinylation

An alternative approach involves synthesizing 3-(2-chloro-6-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (4 ) followed by nucleophilic substitution with azetidine (Scheme 3):

Optimization Challenges :

-

Competing elimination reactions require strict temperature control (−10°C to 0°C).

-

Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves azetidine incorporation.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance solubility and stability.

Standard Protocol :

-

Neutralization : Dissolve the free base in anhydrous diethyl ether.

-

Acidification : Bubble hydrogen chloride (HCl) gas through the solution until pH ≈ 2.

-

Precipitation : Filter the crystalline solid and wash with cold ether.

Critical Parameters :

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| HCl Gas Flow Rate | 0.5–1.0 L/min | Maximizes crystallinity |

| Temperature | −20°C to −10°C | Reduces hydrolysis |

| Drying Method | Vacuum desiccation | Prevents deliquescence |

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Amidoxime-Acid | 75 | 97 | 18 |

| Pre-Functionalized | 68 | 95 | 12 |

| Post-Cyclization | 55 | 90 | 24 |

Key Observations :

-

The amidoxime-carboxylic acid route offers superior yield and purity but requires stringent moisture control.

-

Post-cyclization methods, while flexible, suffer from side reactions due to the reactivity of chloromethyl intermediates.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Recent advances adapt the amidoxime route to continuous flow systems, reducing reaction times to 2–4 h and improving consistency.

Equipment :

Chemical Reactions Analysis

Types of Reactions

5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered ring structures.

Scientific Research Applications

Medicinal Chemistry

5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride has been studied for its potential therapeutic effects. Key areas include:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation through apoptosis induction. For instance, derivatives have shown effectiveness in xenograft models, suggesting potential for development as anticancer agents.

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment .

The biological mechanisms of this compound are under investigation. It is believed to interact with specific enzymes or receptors, potentially modulating their activity. This interaction may lead to:

- Inhibition of key metabolic enzymes involved in cancer progression.

- Modulation of signaling pathways through receptor binding .

Material Science

The unique properties of the oxadiazole group allow for applications in developing new materials. This includes:

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with desired mechanical and thermal properties.

- Electronic Materials : Potential applications in organic electronics due to its electronic properties derived from the aromatic and heterocyclic components .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that derivatives similar to 5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride significantly reduced tumor growth. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In vitro testing against bacterial strains revealed that the compound exhibited notable antibacterial activity. The results indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between the target compound and related 1,2,4-oxadiazole derivatives:

| Compound Name | CAS Number | Molecular Formula | Substituents (Position 3) | Substituents (Position 5) | Molecular Weight | Key Differences |

|---|---|---|---|---|---|---|

| 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride* | Not provided | C₁₁H₁₁Cl₂FN₃O | 2-Chloro-6-fluorophenyl | Azetidine | ~310.6 (est.) | Target compound; unique chloro-fluoro-phenyl substitution. |

| 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride | 1630903-28-4 | C₈H₁₄ClN₃O₂ | 2-Methoxyethyl | Azetidine | 219.67 | Smaller substituent (methoxyethyl) reduces steric hindrance and lipophilicity. |

| 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride | 1311318-31-6 | C₁₅H₁₇Cl₂N₃O | 3-Chlorophenyl | 6-Azaspiro[2.5]octane | 326.22 | Spirocyclic amine replaces azetidine, altering conformational flexibility. |

| 5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate | 1351633-71-0 | C₁₇H₁₇ClFN₃O₅ | Cyclopropyl | Azetidine with benzyl group | 397.8 | Benzyl-linked azetidine and oxalate counterion increase molecular complexity. |

Structural and Functional Insights:

- Azetidine vs. Spirocyclic Amines : Replacing azetidine with 6-azaspiro[2.5]octane () increases steric bulk, which may influence binding affinity in biological targets .

- Counterion Impact : Hydrochloride salts (target compound, ) generally improve aqueous solubility compared to oxalate salts (), which could affect bioavailability .

Biological Activity

5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride is a synthetic compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride is with a molecular weight of 290.12 g/mol. The structure consists of an azetidine ring and an oxadiazole moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 290.12 g/mol |

| CAS Number | 1807988-26-6 |

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can effectively inhibit various bacterial strains.

- Antibacterial Activity : A study conducted on oxadiazole derivatives revealed that they exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 64 to 512 µg/mL for various synthesized compounds .

- Antifungal Activity : Compounds similar to 5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole have shown antifungal properties against strains like Candida albicans and Aspergillus niger, indicating a broad spectrum of antimicrobial efficacy .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation.

- Cytotoxicity Assays : Various studies have reported that oxadiazole derivatives induce cytotoxic effects in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds often fall within the micromolar range .

- Mechanism of Action : The proposed mechanism includes the inhibition of topoisomerases and induction of apoptosis in cancer cells. For example, compound 3a from a related study demonstrated excellent metabolic stability and bioavailability while showing activity against resistant strains of Mycobacterium tuberculosis, indicating potential dual-use in antimicrobial and anticancer therapies .

Anti-inflammatory Activity

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties.

- Inhibition of Inflammatory Mediators : Some studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, which are critical in the inflammatory response .

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:

- Study on Antitubercular Activity : Research indicated that certain oxadiazole compounds showed significant activity against Mycobacterium tuberculosis, with some derivatives outperforming standard treatments in efficacy tests .

- Combination Therapies : Investigations into combination therapies utilizing oxadiazoles with other antibiotics have shown enhanced antibacterial activity, suggesting potential for synergistic effects in treating resistant infections .

Q & A

Basic: What are the recommended methods for synthesizing 5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride?

Answer:

The synthesis typically involves cyclocondensation reactions. A common approach is the reaction of a nitrile precursor (e.g., 2-chloro-6-fluorobenzonitrile) with hydroxylamine to form an amidoxime intermediate. This intermediate is then reacted with an azetidine derivative under acidic conditions to yield the 1,2,4-oxadiazole core. Final protonation with HCl generates the hydrochloride salt. Key steps require precise temperature control (e.g., reflux in ethanol at 80°C) and stoichiometric optimization to avoid side products like open-chain byproducts .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Answer:

Use a combination of:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., expected m/z 219.67 for C₈H₁₄ClN₃O₂).

- ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons from the 2-chloro-6-fluorophenyl group at δ 7.2–7.6 ppm).

- HPLC with a C18 column (≥95% purity threshold).

- X-ray crystallography (if crystalline) to resolve azetidine ring conformation and oxadiazole planarity .

Advanced: What computational strategies are effective for analyzing the electronic properties of the 1,2,4-oxadiazole core?

Answer:

- Wavefunction Analysis : Use Multiwfn software to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions (e.g., oxadiazole N-O bonds as electron-deficient sites) .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine HOMO-LUMO gaps and predict reactivity.

- Molecular Electrostatic Potential (MEP) : Correlate ESP with experimental reactivity in substitution reactions .

Advanced: How does the substitution pattern on the phenyl ring (2-chloro-6-fluoro) influence biological activity?

Answer:

The ortho-chloro and para-fluoro groups enhance:

- Lipophilicity (logP ~2.5), improving membrane permeability.

- Electron-withdrawing effects , stabilizing the oxadiazole ring and modulating π-π stacking with biological targets (e.g., enzyme active sites).

Comparative studies with analogs (e.g., 3-fluorophenyl derivatives) show a 30–50% increase in binding affinity to kinases due to halogen bonding .

Basic: What are the critical safety considerations for handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested against EN 374), lab coats, and N100/P3 respirators to prevent inhalation of fine powders.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous washdown to prevent HCl release .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

- Assay Validation : Cross-check activity using orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays).

- Structural Confirmation : Verify batch consistency via NMR and HRMS to rule out degradation.

- Control Experiments : Test for off-target effects (e.g., ATP-competitive binding) using thermal shift assays .

Advanced: What methodologies are recommended for studying its metabolic stability in preclinical models?

Answer:

- In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS (LOQ ≤1 ng/mL).

- Metabolite ID : Perform MS² fragmentation to identify hydroxylation at the azetidine ring or oxadiazole cleavage.

- CYP Inhibition Screening : Assess CYP3A4/2D6 inhibition to predict drug-drug interactions .

Basic: What solvent systems are optimal for recrystallization?

Answer:

- Binary Mixtures : Ethanol/water (7:3 v/v) or acetonitrile/dichloromethane (1:1) yield high-purity crystals.

- Temperature Gradient : Cool from 60°C to 4°C over 12 hours to avoid amorphous precipitates .

Advanced: How can molecular docking be optimized for this compound against neurological targets?

Answer:

- Protein Preparation : Use Schrödinger Suite to protonate and minimize the target (e.g., NMDA receptor).

- Ligand Flexibility : Apply induced-fit docking to account for azetidine ring puckering.

- Scoring Functions : Compare Glide SP vs. MM-GBSA for binding energy accuracy. Validation with co-crystallized ligands (RMSD ≤2.0 Å) is critical .

Basic: What analytical challenges arise in characterizing the hydrochloride salt form?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.